molecular formula C18H16N2O3 B1424325 1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 187344-22-5

1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1424325
M. Wt: 308.3 g/mol
InChI Key: GTCJICZNYYBZIV-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group at the 3-position, a carboxylic acid group at the 5-position, and a 4-methoxybenzyl group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole and phenyl rings, the polar carboxylic acid group, and the ether linkage in the 4-methoxybenzyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group might increase its solubility in water .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • The molecule forms hydrogen-bonded chains and aggregates through C-H...N and C-H...O hydrogen bonds, contributing to its structural significance in crystallography (Abonía et al., 2007).

Synthesis and Structural Characterization

  • The compound is involved in regiospecific synthesis processes, and X-ray analysis plays a crucial role in its structure determination (Kumarasinghe et al., 2009).
  • Its derivatives have been synthesized and characterized for potential cytotoxic activity against cancer cells, showcasing its relevance in medicinal chemistry (Hassan et al., 2014).

Chemical Synthesis and Applications

  • The compound is used in the synthesis of various pyrazole derivatives, highlighting its versatility in organic synthesis (Kasımoğulları & Arslan, 2010).
  • It forms part of complex hydrogen-bonded frameworks in various derivatives, important for understanding molecular interactions (Asma et al., 2018).

Agricultural Chemistry

  • Derivatives of the compound have been synthesized and evaluated for their auxin activities, providing insights into agricultural chemistry (Yue et al., 2010).

Dye Chemistry

  • It serves as a coupling component in the synthesis of heterocyclic dyes, indicating its utility in dye chemistry (Tao et al., 2019).

Antitumor Applications

  • The compound has been used in the development of derivatives with potential antitumor activity, underscoring its role in cancer research (Farghaly, 2010).

Ionization Constants in Chemistry

  • The ionization constants of pyrazole carboxylic acids, including this compound, have been studied, contributing to the understanding of acid-base chemistry (Alkan et al., 2009).

Antibacterial Research

  • Pyrazole derivatives including this compound have been evaluated for their antibacterial activities, highlighting its potential in antimicrobial studies (Maqbool et al., 2014).

Lubricating Oil Additives

  • The compound is involved in the synthesis of additives for lubricating oils, demonstrating its industrial applications (Salih & Al-Messri, 2022).

Antifungal Research

  • Novel derivatives have been designed for antifungal activity against various strains, showing its importance in fungicide development (Liu et al., 2020).

Nonlinear Optical Materials

  • Some derivatives have been studied for their nonlinear optical properties, indicating potential in optical applications (Chandrakantha et al., 2013).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-15-9-7-13(8-10-15)12-20-17(18(21)22)11-16(19-20)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCJICZNYYBZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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